3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one is a heterocyclic compound containing a pyrimidine ring with ethyl and ethylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one typically involves the reaction of ethylthiourea with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The ethyl and ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It can serve as a scaffold for the development of pharmaceutical compounds with potential anticancer, antiviral, or antimicrobial activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be employed in studies investigating enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which 3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins.
Comparison with Similar Compounds
3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one can be compared with other pyrimidine derivatives, such as:
2-mercaptopyrimidine: Similar in structure but with a mercapto group instead of an ethylthio group.
4-hydroxy-2-methylpyrimidine: Contains a hydroxyl group at the 4-position instead of an ethylthio group.
5-ethyl-2-thiouracil: A thiouracil derivative with an ethyl group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
65592-66-7 |
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Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-ethyl-2-ethylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-3-10-7(11)5-6-9-8(10)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
PKCYVEVGXSSYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CN=C1SCC |
Origin of Product |
United States |
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